molecular formula C21H15N3O2S B2849769 N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide CAS No. 313275-08-0

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2849769
CAS No.: 313275-08-0
M. Wt: 373.43
InChI Key: LHDISGXLIKBJQP-UHFFFAOYSA-N
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Description

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzamide group attached to the benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
  • N-benzimidazol-2yl benzamide analogues

Uniqueness

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is unique due to its specific structure, which combines the benzamide and benzothiazole moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .

Biological Activity

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that combine a benzothiazole core with a benzamide moiety. The molecular formula indicates the presence of multiple functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Compounds within the benzothiazole class have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition can reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation. For instance, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines (e.g., A431, A549) and promote apoptosis through specific pathways .
  • Antidiabetic Effects : Some studies suggest that this compound may exhibit anti-diabetic properties by inhibiting enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
Anti-inflammatoryInhibition of IL-6 and TNF-α
AnticancerCytotoxicity against A431, A549 cell lines
AntidiabeticAlpha-amylase inhibition
NeuroprotectivePotential protective effects in neuronal models
AntimicrobialActivity against various bacterial strains

Case Studies

  • Anti-inflammatory Research : A study evaluated various benzothiazole derivatives for their anti-inflammatory properties. Among them, this compound exhibited significant inhibition of pro-inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Evaluation : Another investigation focused on the synthesis and biological evaluation of novel benzothiazole derivatives. The lead compound showed promising results in inhibiting the proliferation of cancer cells and inducing apoptosis. The study highlighted the significance of structural modifications to enhance anticancer activity .
  • Diabetes Management : In vitro assays demonstrated that certain derivatives of benzothiazole could effectively inhibit alpha-amylase activity. This suggests a potential role for this compound in managing diabetes through carbohydrate metabolism modulation .

Properties

IUPAC Name

N-(2-benzamido-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-19(14-7-3-1-4-8-14)22-16-11-12-17-18(13-16)27-21(23-17)24-20(26)15-9-5-2-6-10-15/h1-13H,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDISGXLIKBJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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